molecular formula C15H18N2O2 B5845335 2-tert-butyl-N-(furan-2-ylmethyl)pyridine-4-carboxamide

2-tert-butyl-N-(furan-2-ylmethyl)pyridine-4-carboxamide

Cat. No.: B5845335
M. Wt: 258.32 g/mol
InChI Key: STCLWUZLZBUBTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-butyl-N-(furan-2-ylmethyl)pyridine-4-carboxamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This compound features a pyridine core, a tert-butyl group for enhanced metabolic stability and membrane permeability, and a furan-2-ylmethyl moiety, a heterocycle commonly found in bioactive molecules . The specific amalgamation of these substituents suggests potential for investigating its interactions with various biological targets. Heterocyclic compounds like this one are frequently explored for their ability to modulate enzyme activity or receptor function . Researchers may utilize this molecule as a building block for synthesizing more complex chemical libraries or as a lead compound for optimizing pharmacological properties. Its structure indicates it could be valuable in programs aimed at developing new therapeutic agents, though its specific mechanism of action and primary applications are areas for ongoing investigation. This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Properties

IUPAC Name

2-tert-butyl-N-(furan-2-ylmethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-15(2,3)13-9-11(6-7-16-13)14(18)17-10-12-5-4-8-19-12/h4-9H,10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCLWUZLZBUBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CC(=C1)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-tert-butyl-N-(furan-2-ylmethyl)pyridine-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-tert-butylpyridine-4-carboxylic acid with furan-2-ylmethanamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. After the reaction is complete, the product can be purified by column chromatography .

Chemical Reactions Analysis

Hydrolysis and Saponification

The ester group undergoes hydrolysis under basic conditions to yield 5-methoxy-2-methylbenzofuran-3-carboxylic acid. This reaction is critical for generating intermediates for further functionalization:

Reaction Conditions Reagents Yield Product
Reflux in ethanol/water (80°C, 12 h)KOH (4.2 g per 13 g ester)97%5-Methoxy-2-methylbenzofuran-3-carboxylic acid (C11_{11}H10_{10}O4_4)

Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where hydroxide ions attack the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate. Acid workup protonates the carboxylate to the carboxylic acid .

Bromination and Substitution Reactions

Bromination at the benzofuran core enables subsequent nucleophilic substitutions, particularly at the methyl group:

Bromination with N-Bromosuccinimide (NBS)

Reaction Conditions Reagents Product
Reflux in CCl4_4 (8 h)NBS, benzoyl peroxide (catalyst)6-Bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate

Downstream Functionalization :
The brominated product reacts with amines to form aminoalkyl derivatives:

  • Example : Reaction with butylmethylamine yields 6-bromo-2-{[butyl(methyl)amino]methyl}-5-methoxy-1-benzofuran-3-carboxylate (48% yield) .

Oxidative Decarboxylation

Under oxidative conditions, the carboxylic acid derivative (from hydrolysis) undergoes decarboxylation to form 3-methylbenzofuran derivatives:

Reaction Conditions Reagents Yield Product
Microwave irradiation (3–6 h)Oxidative conditions74–79%3-Methyl-5-methoxybenzofuran derivatives

Mechanistic Pathway :

  • Hydrolysis of the ester to the carboxylic acid.

  • Oxidative decarboxylation via radical intermediates, leading to loss of CO2_2 and formation of a stabilized methylbenzofuran structure .

Comparative Reactivity Table

Reaction Type Key Functional Group Typical Reagents Primary Products
HydrolysisEsterKOH, H2_2O/EtOHCarboxylic acid
BrominationMethyl/C6_6H5_5NBS, peroxide catalystsBromomethyl/aryl-brominated derivatives
Oxidative DecarboxylationCarboxylic acidMW irradiation, oxidants3-Methylbenzofuran derivatives
Quinone FormationBenzofuran coreCuBr2_2, K2_2CO3_3Dioxobenzofuran-quinone hybrids

Mechanistic and Synthetic Considerations

  • Steric and Electronic Effects : The 5-methoxy group directs electrophilic substitution to the 6-position, while the 2-methyl group enhances stability of radical intermediates during decarboxylation .

  • Microwave Assistance : Reduces reaction times (e.g., from 48 h to 3–6 h) and improves selectivity in decarboxylation .

This compound’s versatility in generating bioactive derivatives underscores its value in medicinal chemistry and materials science. Experimental protocols emphasize temperature control and catalyst selection to optimize yields and regioselectivity.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.
  • Coordination Chemistry : It can act as a ligand in coordination chemistry, forming complexes with metal ions. This property is crucial for developing catalysts and materials with specific properties.

Biology

  • Bioactive Molecule : Research indicates potential antimicrobial and anticancer properties. Studies have shown that derivatives of furan-containing compounds exhibit significant biological activity against various pathogens and cancer cell lines .
  • Mechanism of Action : The compound may interact with specific enzymes or receptors, modulating their activity. Understanding these interactions can lead to the development of new therapeutic agents targeting specific diseases.

Medicine

  • Therapeutic Applications : Ongoing investigations focus on the compound's potential as a therapeutic agent. Its unique structure suggests it could be developed into drugs for treating conditions such as cancer or bacterial infections .
  • Drug Development : The compound's bioactivity has prompted researchers to explore its use in drug formulations, particularly in creating targeted delivery systems that enhance efficacy while minimizing side effects .

Industry

  • Advanced Materials Synthesis : The compound is utilized in the synthesis of advanced materials and polymers with tailored properties, which are essential in various industrial applications including coatings, adhesives, and composites .
  • Sustainability Considerations : As industries move towards greener practices, the use of bio-based compounds like 2-tert-butyl-N-(furan-2-ylmethyl)pyridine-4-carboxamide in material synthesis represents a shift towards sustainable production methods .

Case Studies

Study Focus Findings Reference
Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains
Anticancer PropertiesInduced apoptosis in cancer cell lines
Coordination ComplexesFormed stable complexes with transition metals

Mechanism of Action

The mechanism of action of 2-tert-butyl-N-(furan-2-ylmethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of c-Jun N-terminal kinase 3, which plays a role in inflammatory responses. The compound’s binding to this kinase can prevent the phosphorylation of downstream targets, thereby reducing inflammation .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups
This compound (Target) C₁₅H₁₉N₂O₂ 259.33* 2-tert-butyl, N-(furan-2-ylmethyl) Carboxamide, pyridine, furan
N-[2-(tert-Butylamino)ethyl]-2-fluoropyridine-4-carboxamide C₁₂H₁₈FN₃O 239.29 2-fluoro, N-(tert-butylaminoethyl) Carboxamide, pyridine, fluoro
2-(tert-Butylamino)pyridine-4-carbothioamide C₁₀H₁₅N₃S 209.31 2-tert-butylamino Carbothioamide, pyridine
N-Methoxy-N-methyl-2-pivalamidoisonicotinamide C₁₃H₁₉N₃O₃ 265.31 2-pivalamido, N-methoxy-N-methyl Pivalamide, pyridine

*Calculated based on molecular formula.

Key Observations:

Functional Group Variations:

  • Carboxamide vs. Carbothioamide: The target’s carboxamide (C=O) offers hydrogen-bond acceptor capacity, while the carbothioamide (C=S) in has reduced polarity and altered binding interactions.
  • Pivalamide vs. Furan Substituents: Pivalamide derivatives (e.g., ) prioritize steric hindrance over aromaticity, likely reducing solubility compared to the furan-containing target.

Table 2: Inferred Properties Based on Structural Analogues

Property Target Compound N-[2-(tert-Butylamino)ethyl]-2-fluoropyridine-4-carboxamide 2-(tert-Butylamino)pyridine-4-carbothioamide
Lipophilicity (logP) High (tert-butyl, furan) Moderate (fluoro, polar amine) Moderate (thioamide less polar than amide)
Hydrogen Bonding 2 acceptors (amide O, furan O) 3 acceptors (amide O, F, amine) 1 acceptor (thioamide S)
Metabolic Stability Likely high (steric shielding) Moderate (amine susceptible to oxidation) Low (thioamide prone to metabolism)

Biological Activity Trends:

  • Pyridine carboxamides with bulky substituents (e.g., tert-butyl) are associated with protease inhibition, as seen in elastase inhibitors . The furan group may mimic phenyl rings in binding pockets, as observed in related heterocyclic inhibitors.
  • Fluorine substituents (e.g., ) often enhance bioavailability but may reduce binding affinity compared to bulkier groups.

Biological Activity

2-tert-butyl-N-(furan-2-ylmethyl)pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological mechanisms, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the coupling of tert-butyl derivatives with furan and pyridine moieties, often utilizing coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound may modulate enzyme activity or receptor functions by binding to active sites, thereby influencing various biochemical pathways. For example, it has been studied for its potential to inhibit certain enzymes involved in metabolic processes or act as an agonist/antagonist at specific receptors .

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit promising antibacterial properties. In vitro studies have shown that compounds containing pyrrole and furan rings demonstrate significant activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In cell line studies, it has shown efficacy against various cancer types, including breast and lung cancers. The mechanism involves the induction of apoptosis in cancer cells and inhibition of cell proliferation through modulation of signaling pathways related to cell growth and survival .

Case Studies

Several studies have explored the biological effects of this compound:

  • Antiparasitic Activity : A study examined its effects on Toxoplasma gondii, revealing that it inhibited the parasite's invasion and replication, demonstrating potential as a treatment for toxoplasmosis .
  • Neuroprotective Effects : In models of neurodegeneration, this compound exhibited protective effects against neuronal cell death, suggesting a role in treating neurodegenerative diseases .
  • Inflammation Modulation : Research has indicated that it may modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation .

Data Summary

Biological Activity Effect Mechanism Reference
AntimicrobialInhibition of S. aureusDisruption of bacterial cell wall synthesis
AnticancerInduction of apoptosisModulation of cell signaling pathways
AntiparasiticInhibition of Toxoplasma gondiiBlocking invasion and replication
NeuroprotectiveProtection against neuronal deathAnti-inflammatory effects

Q & A

Basic: What synthetic routes are recommended for preparing 2-tert-butyl-N-(furan-2-ylmethyl)pyridine-4-carboxamide, and how can yield optimization be achieved?

Answer:
The synthesis typically involves coupling pyridine-4-carboxylic acid derivatives with furan-2-ylmethylamine. A two-step approach is common:

Activation of the carboxylic acid : Use coupling agents like HATU or EDCI with tert-butyl-protected pyridine-4-carboxylic acid to form an activated intermediate .

Amide bond formation : React the activated intermediate with furan-2-ylmethylamine under inert conditions. Solvent choice (e.g., DMF or dichloromethane) and temperature (0–25°C) critically influence yield. For tert-butyl group stability, avoid strongly acidic conditions.
Yield optimization : Monitor reaction progress via TLC or LC-MS. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity. Analogous syntheses of pyridinecarboxamides report yields of 60–85% under optimized conditions .

Advanced: How does the tert-butyl substituent affect the compound’s conformational stability and solubility in polar solvents?

Answer:
The tert-butyl group introduces steric bulk, reducing rotational freedom and stabilizing specific conformations. Computational studies (e.g., DFT or molecular dynamics) predict enhanced rigidity in the pyridine ring, which may influence binding interactions in biological assays .
Solubility challenges : Despite the hydrophobic tert-butyl group, the furan and amide moieties impart moderate polarity. Solubility in DMSO or ethanol is typically higher (>10 mM) than in water (<0.1 mM). Co-solvents (e.g., PEG-400) or micellar formulations are recommended for in vitro assays. Contrasting solubility data across studies may arise from crystallinity variations—characterize batches via XRPD to confirm amorphous/crystalline states .

Basic: Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

Answer:
A multi-technique approach is essential:

  • NMR :
    • ¹H NMR : Key peaks include the furan β-protons (δ 6.2–6.4 ppm), pyridine H-3/H-5 (δ 8.5–8.7 ppm), and tert-butyl singlet (δ 1.3–1.5 ppm).
    • ¹³C NMR : Confirm amide carbonyl (δ ~165–170 ppm) and furan carbons (δ ~110–150 ppm) .
  • HRMS : Validate molecular ion ([M+H]⁺) with <2 ppm error.
  • IR : Amide C=O stretch (~1650 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
    Discrepancies in spectral data (e.g., split tert-butyl peaks) may indicate impurities or rotameric forms—use elevated-temperature NMR to resolve .

Advanced: How can researchers address contradictions in reported biological activity data across different assay systems?

Answer:
Contradictions often stem from assay-specific variables:

  • Cellular vs. enzymatic assays : Differences in membrane permeability (logP ~2.5 for this compound) may reduce intracellular efficacy despite high enzyme affinity. Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporters) .
  • Buffer compatibility : The furan moiety may oxidize in high-pH or oxidizing buffers. Confirm compound stability via HPLC before assays .
  • Negative controls : Include structurally similar analogs (e.g., tert-butyl-free variants) to isolate the substituent’s role in activity .

Basic: What storage conditions are recommended to prevent degradation of this compound?

Answer:

  • Temperature : Store at –20°C in airtight, light-protected vials.
  • Solvent : Dissolve in anhydrous DMSO (≥99.9%) for long-term storage (>6 months). Avoid repeated freeze-thaw cycles.
  • Stability monitoring : Perform quarterly LC-MS checks to detect hydrolysis (amide bond cleavage) or furan oxidation. Degradation products often appear as ~10% impurities after 12 months under optimal conditions .

Advanced: What computational strategies can predict the compound’s binding mode with kinase targets, and how can results be validated experimentally?

Answer:

  • Docking studies : Use software like AutoDock Vina with kinase crystal structures (e.g., PDB entries). The tert-butyl group may occupy hydrophobic pockets, while the furan interacts via π-stacking.
  • MD simulations : Run 100-ns trajectories to assess binding stability. Pay attention to hydrogen bonds between the amide and catalytic lysine residues .
  • Validation :
    • Mutagenesis : Replace predicted interacting residues (e.g., K123A) and measure IC₅₀ shifts.
    • SPR/BLI : Quantify binding kinetics (kₐ, kₑ) to confirm computational Kd estimates .

Basic: What chromatographic methods are suitable for purity analysis during synthesis?

Answer:

  • HPLC : Use a C18 column (5 µm, 4.6 × 150 mm) with a gradient of 0.1% TFA in water/acetonitrile (30% → 90% ACN over 20 min). Retention time typically falls between 12–14 min.
  • UPLC-MS : For high-throughput analysis, a 2.1 × 50 mm HSS T3 column with a 5-min gradient achieves baseline separation. Monitor [M+H]⁺ at m/z 287.1 (calculated) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacokinetic profile?

Answer:

  • Analog library synthesis : Modify the furan (e.g., replace with thiophene) or tert-butyl group (e.g., cyclopropyl) to assess metabolic stability (CYP3A4/2D6 assays) .
  • In vitro ADME :
    • Microsomal stability : Incubate with liver microsomes; t₁/₂ <30 min suggests CYP-mediated oxidation.
    • Plasma protein binding : Use equilibrium dialysis; >95% binding may limit free concentration .
  • In silico tools : Predict logD (AlogPS) and permeability (SwissADME) to prioritize analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.